(2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid
CAS No.: 74164-26-4
Cat. No.: VC8134284
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74164-26-4 |
|---|---|
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | (2S)-2-acetamido-3-pyridin-2-ylpropanoic acid |
| Standard InChI | InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)6-8-4-2-3-5-11-8/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1 |
| Standard InChI Key | PIGBPTSHIOJCAI-VIFPVBQESA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)O |
| SMILES | CC(=O)NC(CC1=CC=CC=N1)C(=O)O |
| Canonical SMILES | CC(=O)NC(CC1=CC=CC=N1)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
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IUPAC Name: (2S)-2-Acetamido-3-(pyridin-2-yl)propanoic acid
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Synonyms: Nα-Acetyl-β-(2-pyridyl)-L-alanine, Ac-D-2-Pal-OH
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Molecular Formula: C₁₀H₁₂N₂O₃
Stereochemistry and Functional Groups
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Chirality: The (2S) configuration at the α-carbon confers enantiomeric specificity, critical for biological interactions.
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Key Functional Groups:
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Acetamido group (-NHCOCH₃) at C2.
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Pyridin-2-yl ring at C3, enabling π-π stacking and hydrogen bonding.
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Carboxylic acid (-COOH) at C1, contributing to solubility and reactivity.
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Table 1: Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| SMILES | CC(=O)NC(Cc1ncccc1)C(=O)O | |
| InChIKey | FSJXGYVHBLJLLD-UHFFFAOYSA-N | |
| XLogP3 (Log P) | 0.84 | |
| Topological Polar Surface Area | 79.3 Ų |
Synthesis and Production
Key Synthetic Routes
The synthesis typically involves diethyl acetamidomalonate condensation with 2-pyridylmethyl halides, followed by hydrolysis and decarboxylation . Enzymatic resolution is employed to isolate the (2S)-enantiomer.
Example Protocol:
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Condensation: React diethyl acetamidomalonate with 2-(bromomethyl)pyridine in the presence of a base (e.g., NaH).
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Hydrolysis: Treat the intermediate with aqueous HCl to hydrolyze the ester groups.
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Decarboxylation: Heat under acidic conditions to remove CO₂, yielding the α-amino acid.
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Enzymatic Resolution: Use acylase I to hydrolyze the N-acetyl group selectively, isolating the L-enantiomer .
Table 2: Synthetic Yield and Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Condensation | NaH, THF, 0°C → rt | 75–85% | |
| Acidic Hydrolysis | 6M HCl, reflux, 12h | >90% | |
| Enzymatic Resolution | Acylase I, pH 7.0, 37°C | 40–50% |
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar solvents (water, DMSO) under acidic conditions due to protonation of the pyridine nitrogen. Poor solubility in non-polar solvents.
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pKa Values:
Spectroscopic Data
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IR (cm⁻¹): 3300 (N-H stretch), 1720 (C=O, acid), 1650 (amide I), 1550 (amide II) .
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NMR (¹H, D₂O): δ 8.4 (d, Py-H), 7.7–7.3 (m, Py-H), 4.3 (q, C2-H), 3.2 (m, C3-H) .
Biological and Pharmacological Relevance
Medicinal Chemistry Applications
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Peptide Modification: Incorporated into peptides to enhance stability against proteolysis and modulate receptor binding .
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Enzyme Inhibition: The pyridin-2-yl group may interact with catalytic sites of proteases or kinases, as seen in thrombin inhibitors .
Case Study: Thrombin Inhibition
A structurally related compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, demonstrated thrombin inhibition (IC₅₀ = 2.1 µM) via π-π interactions with His57 and Ser195 residues . This suggests potential anticoagulant applications for the target compound.
Future Research Directions
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Drug Delivery: Explore conjugation with nanoparticles for targeted therapies.
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Structure-Activity Relationships: Modify the pyridine ring to optimize bioactivity.
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